molecular formula C10H10F2N2O3S B11848175 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 1706446-26-5

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11848175
CAS No.: 1706446-26-5
M. Wt: 276.26 g/mol
InChI Key: JYBXSONXUBDTGA-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a quinazolinone derivative using difluoromethylating agents such as fluoroform (CHF3) under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency . These methods utilize microreactor technology to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .

Biological Activity

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical structure and properties:

  • Chemical Formula : C10H10F2N2O3S
  • CAS Number : 1706446-26-5
  • Molecular Weight : 276.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. A study demonstrated that derivatives of quinazolinones could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's structural features likely enhance its efficacy against various cancer types.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Quinazolinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Antimicrobial Properties

The antimicrobial activity of quinazolinones has been documented in several studies, showing effectiveness against a range of bacterial strains. This suggests that this compound may also possess similar properties.

Data Table: Biological Activities Summary

Activity TypeReferenceObservations
Anticancer Induces apoptosis in cancer cells
Anti-inflammatory Inhibits COX-2 and pro-inflammatory cytokines
Antimicrobial Effective against various bacterial strains

Case Studies and Research Findings

  • Anticancer Study :
    A study published in a peer-reviewed journal highlighted the anticancer effects of quinazolinone derivatives, including this compound. The research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Inflammation Model :
    In an experimental model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    A recent investigation assessed the antimicrobial properties of various quinazolinone derivatives. The results indicated that this compound exhibited notable activity against resistant strains of bacteria, supporting its potential use as an antimicrobial agent.

Properties

CAS No.

1706446-26-5

Molecular Formula

C10H10F2N2O3S

Molecular Weight

276.26 g/mol

IUPAC Name

7-(difluoromethyl)-2-methylsulfonyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C10H10F2N2O3S/c1-18(16,17)10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3

InChI Key

JYBXSONXUBDTGA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)F

Origin of Product

United States

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